molecular formula C7H6FNO2 B1441928 5-Fluoro-6-methylpyridine-2-carboxylic acid CAS No. 1005474-88-3

5-Fluoro-6-methylpyridine-2-carboxylic acid

Cat. No.: B1441928
CAS No.: 1005474-88-3
M. Wt: 155.13 g/mol
InChI Key: ZJEGUWBJHQZLDE-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H6FNO2 . It has a molecular weight of 155.13 . The IUPAC name for this compound is 5-fluoro-6-methyl-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6FNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: An efficient synthesis method for derivatives of pyridine carboxylic acids, closely related to 5-Fluoro-6-methylpyridine-2-carboxylic acid, was developed. This method involves a series of chemical reactions including methoxylation, oxidation, nucleophilic substitution, and bromination, leading to a high yield of the desired product (Hirokawa, Horikawa, & Kato, 2000).
  • Alternative Synthesis Routes: Another study presented a synthesis route for Methyl 4-Fluoro-3-methylpyridine-2-carboxylate, starting from methyl 3-methylpyridine-2-carboxylate. This process included oxidation, nitration, reduction, and a modified Balz-Schiemann reaction (Qunfeng et al., 2012).

Antibacterial and Antitumor Applications

  • Antibacterial Activity: Pyridonecarboxylic acids, which include compounds structurally similar to this compound, have been investigated for their antibacterial properties. Studies have shown that specific derivatives exhibit significant antibacterial activity (Egawa et al., 1984).
  • Antitumor Agents: Certain derivatives of pyridine carboxylic acids have been studied for their potential as antitumor agents. These compounds, through structural modifications, have demonstrated cytotoxic activity against various tumor cell lines, indicating potential clinical applications in cancer treatment (Tsuzuki et al., 2004).

Chemical Sensing and Catalysis

  • Chemosensors: Derivatives of pyridine carboxylic acids have been used to develop chemosensors. These sensors are designed for the recognition of specific metal ions, showcasing the application of these compounds in analytical chemistry (Luo et al., 2007).
  • Electrocatalytic Carboxylation: In a study, 2-amino-5-bromopyridine, a compound related to this compound, was used in the electrocatalytic carboxylation with CO2. This process highlights the role of such compounds in green chemistry and sustainable chemical synthesis (Feng et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

5-fluoro-6-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEGUWBJHQZLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717126
Record name 5-Fluoro-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005474-88-3
Record name 5-Fluoro-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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